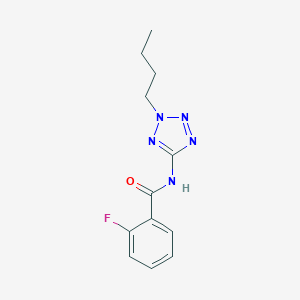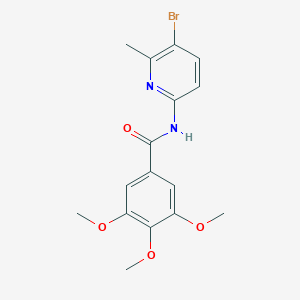![molecular formula C22H17ClN2O5 B278356 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278356.png)
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide, also known as MLN8237, is a small molecule inhibitor that targets Aurora kinase A. Aurora kinase A is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various cancers. MLN8237 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer drug.
作用机制
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide targets Aurora kinase A, which is a key regulator of cell division. Aurora kinase A plays a crucial role in mitotic spindle formation and chromosome segregation during cell division. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide inhibits Aurora kinase A, leading to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and induces cell cycle arrest in cancer cells. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.
实验室实验的优点和局限性
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and efficacy. However, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has some limitations for laboratory experiments. It has limited solubility in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the development of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide as a potential anticancer drug. One direction is to evaluate its efficacy in clinical trials. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide is currently being evaluated in clinical trials for the treatment of various cancers, including solid tumors and lymphomas. Another direction is to develop more potent and selective Aurora kinase A inhibitors. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has shown promising results, but there is still room for improvement in terms of its potency and selectivity. Finally, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide could be combined with other anticancer drugs to enhance its efficacy and reduce the risk of drug resistance.
合成方法
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step synthetic route. The synthesis starts with the preparation of 2-chlorobenzoic acid, which is then converted to 2-chlorobenzoyl chloride. The 2-chlorobenzoyl chloride is then reacted with 3-methoxyaniline to form 4-(2-chlorobenzoylamino)-3-methoxyaniline. The final step involves the reaction of 4-(2-chlorobenzoylamino)-3-methoxyaniline with 1,3-benzodioxole-5-carboxylic acid to form N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide.
科学研究应用
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models of various cancers, including breast, lung, and colon cancer. In these studies, N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation and induce cell death in cancer cells. N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
属性
产品名称 |
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C22H17ClN2O5 |
分子量 |
424.8 g/mol |
IUPAC 名称 |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-19-11-14(24-21(26)13-6-9-18-20(10-13)30-12-29-18)7-8-17(19)25-22(27)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
InChI 键 |
YEARTHFFODKZTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
规范 SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)

